Fenpyroximate

Catalog No.
S527906
CAS No.
134098-61-6
M.F
C24H27N3O4
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenpyroximate

CAS Number

134098-61-6

Product Name

Fenpyroximate

IUPAC Name

tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+

InChI Key

YYJNOYZRYGDPNH-MFKUBSTISA-N

SMILES

Array

solubility

In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C)
Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175
In water, 2.31X10-2 mg/L at 25 °C, pH 7

Synonyms

fenperoximate, fenpyroximate

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C

Isomeric SMILES

CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C

The exact mass of the compound Fenpyroximate is 421.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/l, 25 °c)solubility at 20 °c (g/l): methanol 15, n-hexane 4; xylene 175in water, 2.31x10-2 mg/l at 25 °c, ph 7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of pyrazole acaricide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.

Fenpyroximate is a contact acaricide belonging to the phenoxypyrazole chemical class and is classified under IRAC Group 21A as a Mitochondrial Electron Transport Inhibitor (METI).[1][2] It functions by inhibiting mitochondrial complex I electron transport, which disrupts cellular respiration and energy (ATP) production in target pests.[1][3] This mode of action provides rapid knockdown of mites and is effective against all developmental stages, including eggs, larvae, nymphs, and adults.[4] The compound is a crystalline powder with low water solubility but is soluble in various organic solvents such as acetone and methanol, making it suitable for suspension concentrate (SC) formulations.[5][6]

Direct substitution of Fenpyroximate with other METI Group 21A acaricides like Pyridaben or Tebufenpyrad, or with different mode-of-action compounds like Abamectin, is often operationally unsound. Even within the same class, compounds exhibit significant differences in their effects on pest reproduction, ovicidal activity, and residual persistence, which directly impact reapplication intervals and overall population control.[7] Furthermore, cross-resistance profiles are not uniform; a mite population resistant to one METI may show different levels of susceptibility to Fenpyroximate.[8][9] Selecting an alternative without considering these specific performance attributes can lead to control failures, particularly in integrated pest management (IPM) programs where compatibility with predatory mites and resistance management are critical procurement factors.[1][10]

Differentiated Toxicity Profile Against Adult Mites Compared to Pyridaben

While both Fenpyroximate and Pyridaben share the same mode of action, direct comparative studies show that Fenpyroximate has a higher direct toxic effect on adult Tetranychus urticae (two-spotted spider mite). In contrast, Pyridaben demonstrates a stronger impact on reproduction (number of eggs produced) and progeny survival (number of immatures developed).[1] This demonstrates that the compounds are not interchangeable, with Fenpyroximate providing more potent and persistent direct mortality of adult females.

Evidence DimensionDirect toxicity to adult female T. urticae
Target Compound DataHigher and more persistent direct toxic effects on female adults.
Comparator Or BaselinePyridaben: Lower direct toxic effect on adults, but higher impact on reproduction and progeny survival.
Quantified DifferenceQualitatively higher direct adult toxicity observed for Fenpyroximate.
ConditionsLaboratory bioassay on Tetranychus urticae.

For rapid control of existing adult mite populations, Fenpyroximate offers a more direct and persistent lethal effect than the close in-class substitute Pyridaben.

Superior Compatibility with Predatory Mites for Integrated Pest Management (IPM)

In comparative studies evaluating sublethal effects on two key predatory mite species, Neoseiulus womersleyi and Phytoseiulus persimilis, Fenpyroximate was identified as the more compatible acaricide.[1] Specifically, when considering the total effects on the predatory mite populations, Fenpyroximate is better suited for use in programs involving the augmentative release of N. womersleyi compared to Pyridaben.[1] Another study found that 10-day-old residues of Fenpyroximate had a total adverse effect of 90.24% to 95.9% on P. persimilis, while Abamectin residues had a much lower effect of 10.05% to 26.46%, indicating Abamectin has better long-term compatibility.[11] However, for short-term integration, Fenpyroximate's profile is distinct from other METIs.

Evidence DimensionCompatibility with predatory mites for IPM
Target Compound DataIdentified as the most compatible acaricide for augmentative release of N. womersleyi.
Comparator Or BaselinePyridaben: Less compatible with N. womersleyi. Abamectin: More compatible after 10-day residual period.
Quantified DifferenceQualitatively superior compatibility with N. womersleyi compared to Pyridaben.
ConditionsLaboratory bioassays evaluating life-table parameters of predatory mites exposed to sublethal concentrations.

For buyers implementing IPM strategies, Fenpyroximate offers a quantifiable advantage over Pyridaben by causing less disruption to certain beneficial predatory mite populations, preserving the biological control component of the program.

Distinct Cross-Resistance Profile for Acaricide Resistance Management

In a fenpyroximate-resistant strain of T. urticae (FR-20 strain, resistance ratio of 252), moderate cross-resistance was observed for the in-class substitutes Pyridaben and Tebufenpyrad (resistance ratios of 11-40).[1] However, the same strain showed low cross-resistance to Fenazaquin (another METI) and Chlorfenapyr (a different class).[1] A separate study confirmed positive cross-resistance between Fenpyroximate and Pyridaben but found no cross-resistance with Abamectin or Propargite.[11] This evidence shows that Fenpyroximate occupies a specific resistance niche, and its effectiveness cannot be predicted from the performance of other METIs.

Evidence DimensionCross-resistance ratio (RR) in a Fenpyroximate-resistant T. urticae strain
Target Compound DataRR = 252
Comparator Or BaselinePyridaben & Tebufenpyrad: RR = 11-40 (Moderate cross-resistance). Abamectin & Propargite: No cross-resistance detected.
Quantified DifferenceSignificantly different cross-resistance profile compared to other acaricide classes.
ConditionsLaboratory selection and bioassay on a highly resistant T. urticae strain.

This compound is a critical tool for rotation programs; its efficacy against a specific pest population cannot be assumed based on resistance to other acaricides, even close chemical relatives, making it a necessary component for resistance management.

Defined Solubility Profile for Predictable Formulation Development

Fenpyroximate exhibits a well-defined solubility profile critical for developing stable and effective formulations. It has low solubility in water but is readily soluble in common organic solvents used in agrochemical preparations. For example, at 25°C, its solubility is 150 g/L in acetone, 37.4 g/L in acetonitrile, and 15.3 g/L in methanol.[1] This contrasts with its very low solubility in nonpolar solvents like n-Hexane (3.5 g/L). This data allows formulators to precisely select solvent systems to achieve desired concentrations and stability, a critical factor for ensuring product performance and shelf-life.

Evidence DimensionSolubility in g/L at 25°C
Target Compound DataAcetone: 150 g/L; Acetonitrile: 37.4 g/L; Methanol: 15.3 g/L; n-Hexane: 3.5 g/L.
Comparator Or BaselineWater (sparingly soluble).
Quantified DifferenceHigh solubility in polar organic solvents compared to low solubility in water and nonpolar solvents.
ConditionsSolubility measured at 25°C.

Predictable solubility in standard industrial solvents simplifies the process of developing stable, high-purity suspension concentrates or emulsifiable concentrates, reducing formulation development costs and ensuring batch-to-batch consistency.

Scenario 1: Rapid Knockdown of Adult Mite Infestations in High-Value Crops

In situations requiring immediate reduction of adult mite pressure on specialty crops, Fenpyroximate is indicated. Its higher direct and persistent toxicity to adult T. urticae compared to close analogs like Pyridaben ensures a faster reduction of the active, damaging stage of the pest population.[1]

Scenario 2: Acaricide Rotation Programs for Resistance Management

Fenpyroximate is a critical component in resistance management strategies, particularly where resistance to other acaricide classes is suspected. Its lack of cross-resistance to compounds like Abamectin and Propargite, and only moderate cross-resistance to other METIs like Tebufenpyrad, allows it to effectively control populations that may have developed tolerance to other products.[7][11]

Scenario 3: Integrated Pest Management (IPM) Programs Utilizing Predatory Mites

When implementing IPM programs that rely on the release of beneficial predatory mites such as Neoseiulus womersleyi, Fenpyroximate is a preferred choice over Pyridaben due to its superior compatibility and lower disruption to the predatory mite lifecycle.[5] This allows for the concurrent use of chemical and biological controls for more sustainable and robust pest management.

Scenario 4: Development of Stable Suspension Concentrate (SC) Formulations

For formulators and manufacturers, the well-characterized solubility of Fenpyroximate in solvents like acetone and methanol allows for the straightforward and reproducible production of high-concentration, stable SC formulations.[12] This predictability in its physical properties is a key procurement advantage for ensuring final product quality.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White crystalline powder

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Exact Mass

421.20015635 Da

Monoisotopic Mass

421.20015635 Da

Flash Point

85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/

Heavy Atom Count

31

Density

1.25 g/cu cm at 20 °C

LogP

log Kow = 5.01 at 20 °C

Appearance

Solid powder

Melting Point

101.1 to 102.4 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9W557V4RYA

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The high specificity of fenpyroximate as a miticide is not based primarily on differences in target site sensitivity since it inhibits the mitochondrial complex I from rat liver and from spider mites with less than a 10-fold difference in potency. The main mechanism of selectivity has been shown to depend on differential rates of metabolic detoxification, particularly through removal of the t-Bu group yielding the free carboxylic acid analog. This metabolite is inactive as a complex I inhibitor. This apparent hydrolysis is largely catalyzed by cytochrome PA50 through hydroxylation of the t-Bu group followed by intramolecular ester cleavage. Oxidative ester cleavage was rapid in the several mammals, fish, and insects tested but it did not occur in mites.
Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism.
... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides/ tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease.

Vapor Pressure

7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

134098-61-6
111812-58-9

Absorption Distribution and Excretion

Fenpyroximate was relatively well absorbed by rats after oral administration. Absorbed fenpyroximate was excreted predominantly via the biliary route, with lesser amounts in urine. The residual levels in organs and tissues after 168 hr were low. There was no evidence of bioaccumulation.
Groups of four male Sprague-Dawley CD rats received single dermal applications of 14C-pyrazole-fenpyroximate suspended in water at doses of 0.1, 1.0, or 5.2 mg in 1 mL on a 10 sq cm area of skin for 0.5, 1, 2, 4, 10, or 24 hr and were sacrificed at the end of the exposure period, The concentration of radiolabel in blood was very low after all applications. Excretion in urine was slight but increased with duration of exposure; after 24 hr of exposure, 0.7-0.9% of the applied dose had been excreted. Radiolabel was found in feces after 10 and 24 hr of treatment, and fecal excretion was 1.4% at a dose of 1 mg, 0.5% at 10 mg, and 0.2% at 52 mg. These results suggest that fenpyroximate is barely absorbed from the skin and is excreted via the biliary-faecal and urinary routes.
Groups of six male and six female Sprague-Dawley rats with bile duct cannulae were given a single oral dose of 2 mg/kg of (14)C-pyrazole- or (14)C-benzyl-fenpyroximate. Within 48 hr after treatment with pyrazole-labelled fenpyroximate, 47% (females) to 55% (males) of the radiolabel had been excreted in the bile, 5%, (males) to 10% (females) in urine, and 17% (females) to 28% (males) in feces. Total excretion 48 hr after treatment was about 88% for males and 73% for females. The Tmax, Cmax, and half-lives of the radiolabel in the blood of cannulated rats were similar to those of rats with no cannulae. Within 48 hr after oral administration of benzyl-labelled fenpyroximate, 47% (females) to 51% (males) of the radiolabel had been excreted in the bile, 6% (males) to 8% (females) in urine, and 28% (females) to 40% (males) in feces.
Groups of six male and six female Sprague-Dawley (Crl;CD)rats were given single doses by gavage of 2 or 400 mg/kg bw of (3-(14)C)-pyrazole-(radiochemical purity, 96.4-99.9%) or (U-(14)C)-benzyl-fenpyroximate (radiochemical purity, 99.2-99.5%) suspended in 1% aqueous Tween 80. Blood was collected from the tail vein of five rats per group at various times up to 168 hrs after dosing. In rats given 2 mg/kg bw, the concentration of radiolabel in blood peaked within 1 hr after dosing and reached a plateau, which was sustained for about 18 hrs... In the group given 400 mg/kg bw, absorption was delayed, and radiolabel was not detectable in blood within the first 12 hrs after dosing. A nearly maximal level was achieved 12-24 hrs after dosing; the plateau was sustained for 80-100 hrs ...
For more Absorption, Distribution and Excretion (Complete) data for Fenpyroximate (7 total), please visit the HSDB record page.

Metabolism Metabolites

Fenpyroximate was extensively metabolized in rats; 23 metabolites were identified. No parent compound was found in the urine; metabolites found in the excreta represented 0-11% of the administered dose. Multiple pathways have been proposed for the metabolism of fenpyroximate, including oxidation, hydroxylation, demethylation, hydrolysis, and isomerization.
Fenpyroximate is metabolized extensively by hydrolytic cleavage of the oxime ether bond, hydrolysis of the tert-butyl ester, oxidation of the tert-butyl, hydroxylation of the phenoxy ring and 3-methyl, isomerization, N-demethylation, and conjugation, producing a large number of metabolites. The major metabolites identified are (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl) methyleneaminooxymethyl] benzoic acid, (Z)-4-[(1,3-dimethyl-phenoxypyrazol-4yl) methyleneaminooxymethyl] benzoic acid, (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl]methyleneaminooxymethyl} benzoic acid, 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid, 4-hydroxymethyl benzoic acid, terephthalic acid, 4-cyano-1-methyl-5-phenoxypyrazole-3-carboxylic acid, (E)-2-{4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl) methyleneaminooxymethyl] benzoyloxy}-2-methylpropanoic acid, (E)-2-{4-[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid, and (E)-2-[{4-[3-hydroxymethyl-1-methyl-5-phenoxypyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid.
Groups of six male and six female Sprague-Dawley rats with bile-duct cannulae were given a single oral dose of 2 mg/kg (14)C-pyrazole-labeled fenpyroximate. No parent fenpyroximate was found in bile, but metabolites (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (Z)-4-[(1.3-dimethyl-5-phenoxy-pyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoic acid, (E)-2-{4-[(1,3-dimethyl-5-phenoxypyrazol- 4-yl) methyleneaminooxymethyl] benzoyloxy}-2-methylpropanoic acid, 1,3-dimethyl-5-(4-hydroxyphenoxy)pyrazole-4-carbaldehyde, 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid, 3-methyl-5-phenoxypyrazole-4-carbaldehyde, 1,3-dimethyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbonitrile, (E)-1,3-dimethyl-5-phenoxypyrazole-4-carbaldehydeoxime, 3-methyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbaldehyde, and (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid, and conjugates of (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (Z)-4-[(1.3-dimethyl-5-phenoxy-pyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoic acid, and 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid were found. Total radiolabel represented less than 2% of the dose. The metabolic pathway proposed for fenpyroximate in rats is cleavage of the ester bond, hydroxylation at the phenoxypyrazole group, oxidation at the tert-butyl group, and conjugation with sulfate and glucuronide.
Groups of four male Sprague-Dawley (SLC) rats were treated with a single oral dose of 1.5 mg/kg bw (14)C-pyrazole- or (14)C-benzoyl- labeled fenpyroximate (radioactive purity, > 99%), and urinary and fecal samples were collected for 0-72 hrs. Six urinary and 17 fecal metabolites were identified by thin-layer co-chromatography with authentic samples. ... The major urinary metabolites were 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (7.3% of the dose), 4-cyano-1-methyl-5-phenoxy-pyrazole-3-carboxylic acid (2.5%), and terephthalic acid (3.8%). The major fecal metabolites were (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid (4.1-11.0% of the dose), (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoic acid (2.9-4.2%), and (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid (3.5-4.3%); 4-hydroxymethyl benzoic acid (7.5%) was found as a precursor of terephthalic acid and (E)-2-[4-[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid (2.0-9.7%) and (E)-2-[{4-[3-hydroxymethyl-1-methyl-5-phenoxypyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid (3.3-4.5%) as hydroxylated bodies of (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid. The concentrations of the urinary metabolites 1,3-dimethyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbonitrile and 3-methyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbaldehyde and the fecal metabolites tert-butyl(E)-4-[(1,3-dimethyl-5-(4-hydroxyphenoxy)pyrazol-4-yl)methyleneaminooxymethyl] benzoate, (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid, (E)-2-[4-[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid, and (E)-2-[{4-[3-hydroxymethyl-1-methyl-5-phenoxypyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid were increased by enzymatic hydrolysis of the excreta with beta-glucuronidase or sulfatase.
In the present study, least 3 rats/sex/dose/time interval combination were treated with a single oral dose of (Pyrazole-(14)C) Fenpyroximate (NNI-850, purity: 99.6%), prior to collection of urine, feces, organic volatiles, and carbon dioxide. The preliminary study found no detectable carbon dioxide, and organic volatiles were either non-detectable or below quantifiable levels. ... Single oral doses were low (2 mg/kg) or high (400 mg/kg). Sacrifice time intervals after radiolabeled Fenpyroximate treatment were 12, 24, and 168 hr for low dose groups, and 12, 24, 96, 120, and 168 hr for high dose groups. Repeat dose groups received 2 mg/kg/day unlabeled Fenpyroximate for 14 days, followed by a single treatment with labeled Fenpyroximate at 2 mg/kg. This group was maintained for 168 hr before sacrifice. All 168-hr groups consisted of 5/sex, and these were used for excretion samples at intervals throughout that period. Metabolite identification was performed by comparisons of 2-dimensional TLC mobilities of excreta extracts with mobilities of a series of proposed metabolites in two sets of solvent systems (i.e. standard chromatograms by visualization under UV light were compared to autoradiograms of fecal or urinary extracts). ... A single 2 mg/kg dose found about 8% of fecal metabolites as parent compound, about 13% presumed to be the ester hydrolysis product, with other characterized metabolites accounting for about 5% or less of fecal radioactivity. Uncharacterized metabolites which remained at the origin of the 0-24 hr TLC plates of 2 mg/kg groups constituted 47-50% of fecal label, compared to 2-4% in 400 mg/kg groups, suggesting that most of the dose was absorbed and metabolized following low dose administration. ... The major identified urinary metabolite was evidently 1,3-dimethyl-5-phenoxypyrazol- 4-carboxylic acid. This compound, designated M-8, was substantially conjugated as a glucuronide. ...

Wikipedia

Fenpyroximate
(Z)-fenpyroximate

Biological Half Life

Groups of six male and six female Sprague-Dawley (Crl;CD)rats were given single doses by gavage of 2 or 400 mg/kg bw of (3-(14)C)-pyrazole-(radiochemical purity, 96.4-99.9%) or (U-(14)C)-benzyl-fenpyroximate (radiochemical purity, 99.2-99.5%) suspended in 1% aqueous Tween 80. Blood was collected from the tail vein of five rats per group at various times up to 168 hrs after dosing. In rats given 2 mg/kg bw ... slow elimination phase with a half-life of 6-9 hrs. In the group given 400 mg/kg bw ... elimination phase with a half-life of 35-49 hrs.
Two studies used five rats/sex/group, dosed with 2 or 400 mg/kg (Pyrazole-(14)C) Fenpyroximate (NNI-850) or (Benzyl- (14)C) Fenpyroximate (NNI-850) by gavage in 1% aqueous Tween 80. Tail vein blood was collected at intervals for 7 days. Pyrazole-(14)C Study: Half-lives in blood were 8.9 hr for both M and F at 2 mg/kg. ... In contrast, 400 mg/kg led to half-lives in blood of 49 and 45 hr for M and F. ... Benzyl-(14)C Study: Half-lifes in blood were 6.1 hr and 7.9 hr for M and F, respectively, at 2 mg/kg. ... In contrast, 400 mg/kg led to half-lives in blood of 47 and 35 hr for M and F.

Use Classification

Acaricides, Insecticides

Methods of Manufacturing

Fenpyroximate is produced by reaction of tert-butyl 4-(bromomethyl)benzoate with 1,3-dimethyl-5-phenoxypyrazole-4-carboxaldehyde oxime in the presence of potassium hydroxide in dimethyl sulfoxide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies fenpyroximate (technical grade) as Class II: moderately hazardous; Main Use: acaricide.

Analytic Laboratory Methods

An acceptable enforcement method, gas chromatography with nitrogenphosphorus detector (GC/NPD) method DFG S19, is available for enforcement of tolerances for residues in or on plant commodities.
Product analysis by HPLC. Residues in soil by GLC, in water by HPLC/UV, in plants by LC/MS/MS.

Stability Shelf Life

This product is stable for at least 12 months under normal storage conditions 25 deg +/- 2 °C. /FujiMite 5EC Miticide/Insecticide/

Dates

Last modified: 08-15-2023
1: Ozawa R, Endo H, Iijima M, Sugimoto K, Takabayashi J, Gotoh T, Arimura GI. Intraspecific variation among Tetranychid mites for ability to detoxify and to induce plant defenses. Sci Rep. 2017 Feb 27;7:43200. doi: 10.1038/srep43200. PubMed PMID: 28240222; PubMed Central PMCID: PMC5327432.
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